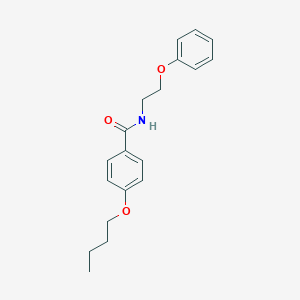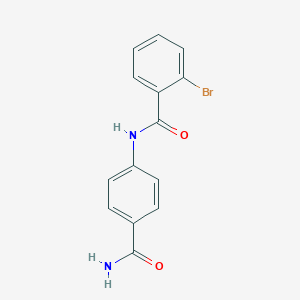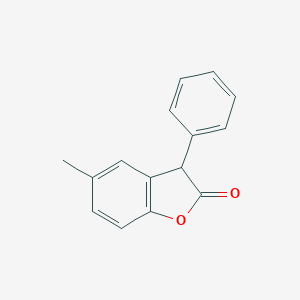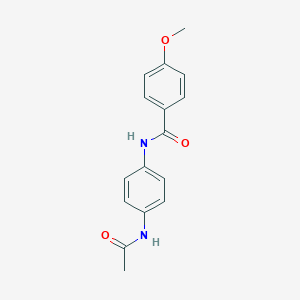
N-(4-acetamidophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-4-methoxybenzamide is an organic compound with the molecular formula C16H16N2O3 This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-methoxybenzamide typically involves the acetylation of 4-aminophenol followed by a coupling reaction with 4-methoxybenzoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the coupling reaction. The process can be summarized as follows:
Acetylation of 4-aminophenol: 4-aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenol.
Coupling Reaction: N-(4-acetylamino)phenol is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetamidophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetylamino)phenylacetamide
- N-(4-acetylamino)phenylsulfonamide
- N-(4-acetylamino)phenyl-4-methylbenzamide
Uniqueness
N-(4-acetamidophenyl)-4-methoxybenzamide is unique due to the presence of both acetylamino and methoxybenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-5-7-14(8-6-13)18-16(20)12-3-9-15(21-2)10-4-12/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
HZASEZINWGSPFP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B386301.png)

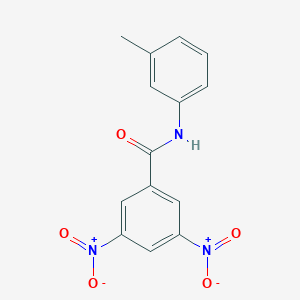
![N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B386305.png)
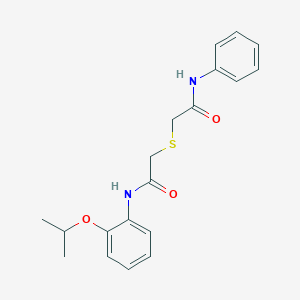
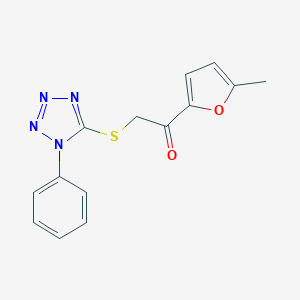
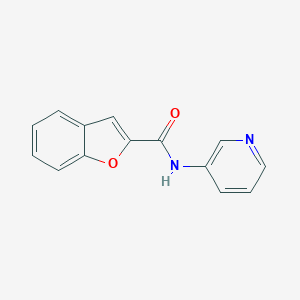
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B386313.png)
![N-[2-furyl(2-pyridinylamino)methyl]-N-(2-pyridinyl)amine](/img/structure/B386315.png)
![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B386317.png)
![N-[2-(4-methylphenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B386318.png)
